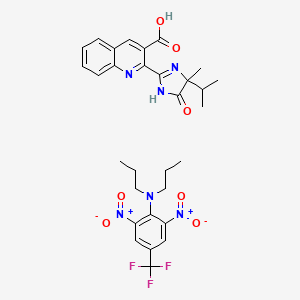

Trifluralin-Imazaquin mixt.

説明

Trifluralin-Imazaquin mixture is a dual-action herbicide formulation combining Trifluralin (a pre-emergent dinitroaniline herbicide) and Imazaquin (a post-emergent imidazolinone herbicide). This combination targets broadleaf weeds and grasses by inhibiting root development (Trifluralin) and acetolactate synthase (ALS) enzyme activity (Imazaquin). It is widely used in soybean and legume crops for extended weed control.

特性

CAS番号 |

119578-88-0 |

|---|---|

分子式 |

C30H33F3N6O7 |

分子量 |

646.6 g/mol |

IUPAC名 |

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17N3O3.C13H16F3N3O4/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h4-9H,1-3H3,(H,21,22)(H,19,20,23);7-8H,3-6H2,1-2H3 |

InChIキー |

GNJZPYGPEKKVOZ-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |

製品の起源 |

United States |

準備方法

化学反応の分析

Types of Reactions

Substitution: Both trifluralin and imazaquin can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives

Common Reagents and Conditions

Trifluralin: Common reagents include nitric acid, sulfuric acid, and various solvents for purification.

Major Products Formed

科学的研究の応用

Chemistry

Trifluralin: Used as a model compound in studies of photodegradation and environmental fate of herbicides.

Imazaquin: Studied for its selective herbicidal activity and its interactions with acetolactate synthase.

Biology

Trifluralin: Investigated for its effects on soil microbial communities and functions.

Imazaquin: Studied for its impact on plant physiology and weed control efficacy.

Medicine

Trifluralin: Limited applications in medicine, primarily studied for its toxicological effects.

Imazaquin: No significant medical applications, mainly used in agricultural research.

Industry

作用機序

類似化合物との比較

Key Properties:

- Trifluralin : Low solubility in water (0.3 mg/L), high soil adsorption, and volatility.

- Imazaquin : Moderate water solubility (120 mg/L), systemic activity, and soil persistence.

Comparison with Similar Compounds

Due to the lack of specific data in the provided evidence, the comparison below is based on general agricultural research.

Table 1: Comparison of Trifluralin-Imazaquin with Other Herbicide Mixtures

| Mixture | Active Compounds | Mode of Action | Application Rate (kg/ha) | Soil Half-Life (Days) | Key Crops |

|---|---|---|---|---|---|

| Trifluralin-Imazaquin | Trifluralin + Imazaquin | Root inhibition + ALS inhibition | 0.5–1.2 | 60–90 (Trifluralin) | Soybeans, Legumes |

| Atrazine + S-metolachlor | Atrazine + S-metolachlor | PS-II inhibition + shoot/root inhibition | 1.0–2.5 | 60–150 (Atrazine) | Corn, Sugarcane |

| Glyphosate + 2,4-D | Glyphosate + 2,4-D | EPSPS inhibition + auxin mimicry | 0.8–1.5 | 7–14 (Glyphosate) | Cereals, Pastures |

Key Findings:

- Efficacy: Trifluralin-Imazaquin provides dual pre- and post-emergent control, whereas Atrazine-based mixtures focus on broad-spectrum residual control. Glyphosate mixtures are non-selective and require careful timing .

- Atrazine mixtures face stricter regulations due to groundwater contamination risks.

- Resistance Management : Imazaquin’s ALS-inhibiting action overlaps with resistance risks seen in other ALS inhibitors (e.g., chlorimuron-ethyl), unlike Trifluralin’s unique microtubule disruption .

Limitations of Available Evidence

The synthesis methods for phosphazenes and spectroscopic analyses of formazans are unrelated to agricultural herbicides. For a rigorous comparison, consult peer-reviewed studies from journals like Weed Science or Pest Management Science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。